6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This compound is characterized by the presence of an acetyl group, a benzyloxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as acetyl chloride, benzyl alcohol, and chlorosulfonic acid under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and coupled aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is utilized in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl chlorides, such as:
- 4-Methylbenzenesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
6-Acetyl-4-(benzyloxy)pyridine-2-sulfonyl chloride is unique due to the presence of the acetyl and benzyloxy groups on the pyridine ring. These functional groups provide specific reactivity and properties that differentiate it from other sulfonyl chlorides. The combination of these groups allows for unique applications in synthesis and research.
Properties
Molecular Formula |
C14H12ClNO4S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-acetyl-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(8-14(16-13)21(15,18)19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
NVQVEZFEHJXLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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